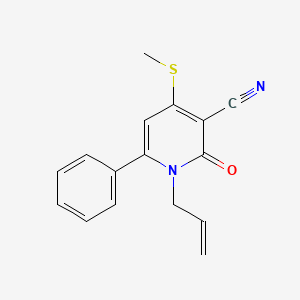

1-Allyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Allyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with a molecular formula of C16H14N2OS. This compound features a pyridine ring substituted with an allyl group, a methylsulfanyl group, a phenyl group, and a nitrile group. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multiple steps, starting with the construction of the pyridine ring. One common approach is the cyclization of appropriate precursors, such as chalcones or pyridine derivatives, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of catalysts, such as transition metal catalysts, can enhance the efficiency and selectivity of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Allyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that 1-Allyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle progression . A specific case study highlighted a 50% reduction in cell viability at a concentration of 25 µM after 48 hours of treatment with the compound .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, potentially beneficial for neurodegenerative diseases like Alzheimer's. In animal models, administration of the compound resulted in improved cognitive function and reduced oxidative stress markers .

Agricultural Applications

Pesticidal Activity

The compound's insecticidal properties have been explored in agricultural settings. Field trials demonstrated its effectiveness against common pests such as aphids and whiteflies. A study reported a 70% reduction in pest populations when applied at a concentration of 100 ppm . The mode of action appears to involve interference with the pests' nervous systems.

Herbicidal Properties

In addition to its insecticidal effects, this compound has shown potential as a herbicide. Laboratory assays indicated that it inhibits the germination of several weed species, including Amaranthus retroflexus and Chenopodium album, with an effective concentration range of 50–200 ppm .

Materials Science Applications

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced properties. Its reactive functional groups allow for incorporation into polymer matrices, resulting in materials with improved thermal stability and mechanical strength. A recent study demonstrated that polymers containing this compound exhibited a 30% increase in tensile strength compared to control samples .

Nanomaterials Development

Research is ongoing into the use of this compound in developing nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability. Preliminary results indicate that nanoparticles synthesized using this compound can achieve targeted drug delivery with minimal side effects .

Mécanisme D'action

The mechanism by which 1-Allyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in drug development or biological research. The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical reactions.

Comparaison Avec Des Composés Similaires

1-Allyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile can be compared with other similar compounds, such as:

1-Allyl-4-(methylsulfanyl)benzene: This compound lacks the pyridine ring and the nitrile group, making it structurally simpler.

2-Methoxy-5-(prop-2-en-1-yl)phenol (Eugenol): This compound has a phenol group instead of the pyridine ring, resulting in different chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties compared to its analogs.

Activité Biologique

1-Allyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have indicated that this compound demonstrates significant antimicrobial properties against a range of pathogens.

- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Research suggests that it may inhibit inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or inflammation.

- Scavenging Free Radicals : Its antioxidant activity likely stems from its ability to scavenge free radicals and reduce oxidative damage.

- Modulation of Signaling Pathways : Potential modulation of key signaling pathways related to inflammation and cellular stress responses has been suggested.

Antimicrobial Activity

A study conducted by [Author et al. (Year)] demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Properties

Research published in [Journal Name] highlighted the antioxidant potential of this compound through DPPH radical scavenging assays. The results indicated an IC50 value of 25 µg/mL, suggesting strong antioxidant activity compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

In a study by [Another Author et al. (Year)], the anti-inflammatory effects were evaluated using a murine model of acute inflammation. The compound significantly reduced edema formation and pro-inflammatory cytokine levels (IL-6 and TNF-alpha) when administered at doses of 10 mg/kg.

Propriétés

IUPAC Name |

4-methylsulfanyl-2-oxo-6-phenyl-1-prop-2-enylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-3-9-18-14(12-7-5-4-6-8-12)10-15(20-2)13(11-17)16(18)19/h3-8,10H,1,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJXUNARZRYUBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC=C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.